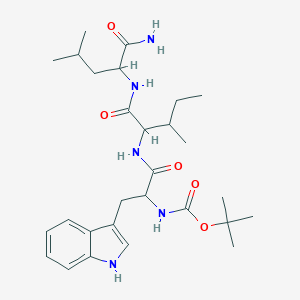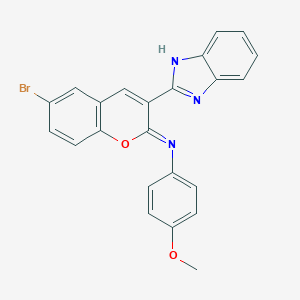![molecular formula C19H20N2OS2 B429997 3-(4-methylphenyl)-2-(propylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B429997.png)
3-(4-methylphenyl)-2-(propylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methylphenyl)-2-(propylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound characterized by its unique structure, which includes a propylsulfanyl group, a p-tolyl group, and a tetrahydro-thia-diaza-cyclopenta ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-2-(propylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the appropriate indole derivative, followed by the introduction of the propylsulfanyl and p-tolyl groups through substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-2-(propylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, copper
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.
Scientific Research Applications
3-(4-methylphenyl)-2-(propylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-2-(propylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds with similar indole-based structures, such as indole-3-acetic acid and tryptophan.
Thia-diaza-cyclopenta compounds: Other compounds with similar ring systems, such as thiazolidines and diazacyclopentanes.
Uniqueness
3-(4-methylphenyl)-2-(propylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is unique due to its specific combination of functional groups and ring system, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H20N2OS2 |
|---|---|
Molecular Weight |
356.5g/mol |
IUPAC Name |
11-(4-methylphenyl)-10-propylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C19H20N2OS2/c1-3-11-23-19-20-17-16(14-5-4-6-15(14)24-17)18(22)21(19)13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3 |
InChI Key |
DQGSEFYRYSGNGV-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4=CC=C(C=C4)C |
Canonical SMILES |
CCCSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![pentyl 2-[[12,12-dimethyl-4-(2-methylprop-2-enyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate](/img/structure/B429914.png)
![ethyl 2-(3-cyclopentyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetate](/img/structure/B429916.png)
![3-(2-methyl-2-propenyl)-2-(pentylsulfanyl)-5,6-dihydrospir(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B429917.png)
![3-cyclopentyl-2-prop-2-ynylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B429920.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-cyclopentylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B429923.png)
![2-(heptylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B429925.png)

![3-(cyclohexylmethyl)-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B429927.png)
![N-[3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]-N-(4-chlorophenyl)amine](/img/structure/B429928.png)
![tert-butyl 2-{[1-({[1-(aminocarbonyl)-3-methylbutyl]amino}carbonyl)-3-methylbutyl]amino}-1-(1H-indol-3-ylmethyl)-2-oxoethylcarbamate](/img/structure/B429929.png)

![2-[(2,4-dimethylbenzyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B429934.png)
![(2Z)-2-[(2-bromophenyl)imino]-6-chloro-2H-chromene-3-carboxamide](/img/structure/B429940.png)
![(2Z)-2-[(3-bromophenyl)imino]-6-chloro-2H-chromene-3-carboxamide](/img/structure/B429943.png)
